Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a sulfonylpiperidine carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-21-14-5-7-15(8-6-14)23(19,20)17-11-9-13(10-12-17)16(18)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRHOWJGWFSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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